![molecular formula C10H10N2O B13112106 1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a methyl group at the 4-position and an ethanone group at the 3-position
準備方法
The synthesis of 1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one typically involves several steps. One common synthetic route includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often involve the use of base-mediated conversion and substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one primarily involves its interaction with FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition results in reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy.
類似化合物との比較
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one can be compared with other pyrrolopyridine derivatives, such as:
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: This compound has a hydroxyl group at the 5-position, which may affect its chemical reactivity and biological activity.
4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2-one: The presence of a bromine atom at the 4-position and a carbonyl group at the 2-position distinguishes it from this compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-11-10-9(6)8(5-12-10)7(2)13/h3-5H,1-2H3,(H,11,12) |
InChIキー |
MOJNQQDSUDFBRD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CNC2=NC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


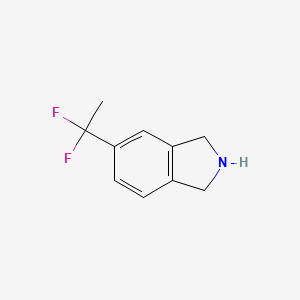
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
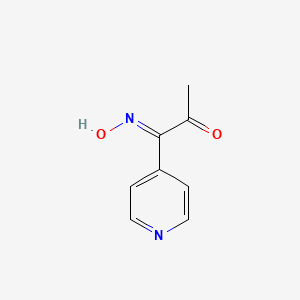
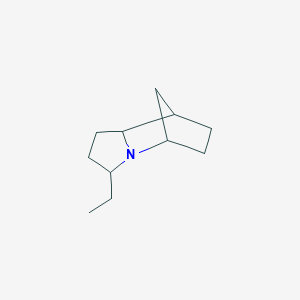
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)
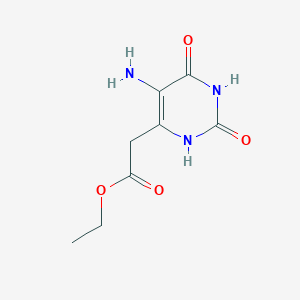

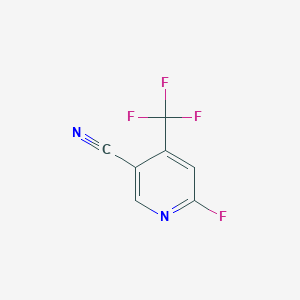
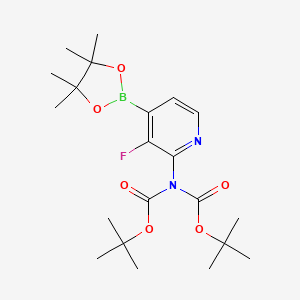
![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)



